Methanone,cyclohexylphenyl-, oxime
Description
Contextualization within Contemporary Organic Chemistry Research
In the realm of modern organic chemistry, the study of oximes and their derivatives remains a vibrant area of research. acs.orgorganic-chemistry.org These compounds are recognized for their versatility as synthetic intermediates, finding applications in the synthesis of nitrogen-containing heterocycles, amines, and other valuable organic molecules. byjus.com The oxime functional group is pivotal in various chemical transformations, including cycloadditions and rearrangements, making it a subject of continuous investigation for the development of novel synthetic methodologies. organic-chemistry.org
Methanone, cyclohexylphenyl-, oxime, in particular, provides a clear example of a ketoxime where the two organic substituents on the carbonyl carbon are distinct, leading to the possibility of geometric isomers. This isomeric nature is crucial in stereospecific reactions like the Beckmann rearrangement, where the spatial arrangement of the groups dictates the structure of the product. Research on such specific ketoximes helps to refine our understanding of the subtle electronic and steric effects that govern these transformations.
Historical Perspectives on Ketoxime Chemistry and Development
The chemistry of oximes dates back to the late 19th century, with their discovery and the subsequent elucidation of their structure being a significant milestone in organic chemistry. nih.gov A pivotal moment in the history of ketoxime chemistry was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann. wikipedia.org This reaction, which converts an oxime into an amide or a lactam, has since become a fundamental tool for organic chemists. byjus.comwikipedia.org
Historically, the Beckmann rearrangement was often carried out using strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.org Over the years, research has focused on developing milder and more selective reagents and conditions to effect this transformation. The study of the rearrangement of specific ketoximes, such as the geometrical isomers of cyclohexyl phenyl ketoxime, has been instrumental in understanding the stereospecific nature of this reaction, where the group anti-periplanar to the leaving group on the nitrogen migrates. acs.orgwikipedia.org This principle is a direct outcome of meticulous studies on well-defined ketoxime systems.
Overview of Current Research Trends and Foundational Concepts
Current research in oxime chemistry is multifaceted, with significant efforts directed towards the development of new catalytic systems for their synthesis and transformation. Modern approaches often focus on green chemistry principles, employing more environmentally benign catalysts and reaction media. The functionalization of the N-O bond in oximes to generate reactive intermediates for subsequent bond-forming reactions is also a major area of interest.
A foundational concept that continues to be explored is the Beckmann rearrangement. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by the migration of the alkyl or aryl group positioned anti to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com The stereospecificity of this rearrangement is a key concept that is often studied using unsymmetrical ketoximes like Methanone, cyclohexylphenyl-, oxime.
A notable study on the Beckmann rearrangement of the geometrical isomers of cyclohexyl phenyl ketoxime in liquid sulfur dioxide provided valuable insights into the reaction's kinetics and mechanism. acs.org This type of specific, detailed research on individual compounds underpins the broader theoretical frameworks of organic chemistry.
| Property | Value | Source |
| Molecular Formula | C13H17NO | nih.gov |
| Molecular Weight | 203.28 g/mol | nih.gov |
| IUPAC Name | N-[cyclohexyl(phenyl)methylidene]hydroxylamine | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1136-58-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(NE)-N-[cyclohexyl(phenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2/b14-13- |
InChI Key |
GVDONFUHZNOGQH-YPKPFQOOSA-N |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methanone,cyclohexylphenyl , Oxime
Classical Condensation Reactions
The most fundamental approach to synthesizing Methanone, cyclohexylphenyl-, oxime involves the condensation reaction between cyclohexyl phenyl ketone and a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. acs.org This reaction, while straightforward, requires careful optimization to achieve high yields and desired product purity.
Optimization of Reaction Conditions for Oxime Formation
The formation of the oxime is influenced by several factors, including temperature, reaction time, and the presence of a base to neutralize the hydrochloride salt of hydroxylamine. acs.org The reaction is typically carried out by reacting cyclohexyl phenyl ketone with an excess of hydroxylamine hydrochloride. google.com The optimization of these conditions is crucial for maximizing the conversion of the ketone to the corresponding oxime.
Recent approaches have highlighted the use of data-driven and automated methods to expedite the optimization of reaction conditions, leading to higher yields and reduced formation of by-products. rsc.org While general reaction optimization principles are widely discussed, specific optimized conditions for Methanone, cyclohexylphenyl-, oxime are often proprietary or detailed within specific patents.
Solvent System Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the efficiency and selectivity of oxime formation. While hydroxylamine hydrochloride exhibits low solubility in many organic solvents, this challenge can be addressed through various strategies. acs.org The use of a co-solvent system or phase transfer catalysts can enhance the solubility of reactants and facilitate the reaction.
The solvent can influence the reaction rate and equilibrium position. For instance, in the related Beckmann rearrangement of ketoximes, anhydrous acetonitrile (B52724) is a commonly used solvent. nih.gov The selection of an appropriate solvent system is essential for achieving high reaction efficiency and selectivity towards the desired oxime product.
Stereochemical Control in E/Z Isomer Formation during Synthesis
The oxime of cyclohexyl phenyl ketone can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. uou.ac.inadichemistry.com The relative orientation of the cyclohexyl, phenyl, and hydroxyl groups determines the stereochemistry. The priority of the groups attached to the carbon and nitrogen atoms of the C=N bond dictates the E/Z designation. uou.ac.in
Controlling the stereochemical outcome to selectively produce one isomer is a significant aspect of the synthesis. It has been observed that mixtures of (E) and (Z) isomers can be converted to the thermodynamically more stable (E) isomer. google.com This can be achieved by treating a solution of the isomer mixture in an anhydrous organic solvent with a protic or Lewis acid, which selectively precipitates the (E) isomer as an immonium salt. google.com Neutralization of this salt then yields the nearly pure (E)-ketoxime. google.com The ability to control the E/Z ratio is crucial as the biological or chemical properties of the isomers can differ significantly.
Catalytic Approaches to Oxime Synthesis
To enhance the efficiency and sustainability of oxime synthesis, various catalytic methods are being explored. These approaches offer potential advantages over classical methods, including milder reaction conditions and improved selectivity.
Electrocatalytic Ammoximation Techniques and Mechanism
Electrocatalytic ammoximation represents a modern and green approach to oxime synthesis. This technique involves the electrochemical reaction of a ketone with ammonia (B1221849) and an oxidant. While specific studies on the electrocatalytic ammoximation of cyclohexyl phenyl ketone to its oxime are not widely reported in the provided search results, the general principles of this method are established for other ketones. The mechanism typically involves the in-situ generation of an active oximation agent at the electrode surface, which then reacts with the ketone. This method avoids the use of stoichiometric reagents and can often be performed under ambient conditions.
Derivatization Strategies Post-Oxime Formation
Following the formation of Methanone, cyclohexylphenyl-, oxime, its hydroxyl group is amenable to further functionalization. These post-formation derivatization strategies primarily involve the substitution of the hydrogen atom of the oxime's hydroxyl group, leading to the formation of O-substituted derivatives, or the conversion into ester functionalities which can serve as versatile synthetic intermediates.
Synthesis of O-Substituted Oxime Derivatives
The synthesis of O-substituted oxime ethers is a common derivatization pathway. These reactions typically involve the deprotonation of the oxime's hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace a leaving group on an alkylating or arylating agent.
A prevalent method for the synthesis of O-alkyl oxime ethers is analogous to the Williamson ether synthesis. This involves treating the oxime with a base, such as sodium hydride or an alkali metal hydroxide (B78521), followed by the addition of an alkyl halide. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation.
Another sophisticated approach for the synthesis of oxime ethers, including those from sterically hindered oximes, is the Mitsunobu reaction. This reaction allows for the O-alkylation of oximes with a broad range of primary and secondary alcohols under mild, neutral conditions using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A one-pot method has been described for the synthesis of oxime ethers from various oximes and alcohols using triphenylphosphine and carbon tetrachloride in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU). molaid.com This method has been shown to be effective for a variety of oximes, although specific data for Methanone, cyclohexylphenyl-, oxime is not provided.
General reaction conditions for these transformations are summarized in the table below, which represents a composite of established methods for oxime ether synthesis.
| Reagent/Catalyst System | Substrate Scope (General) | Typical Solvents | Temperature | General Yield Range |
| Alkyl Halide / Base (e.g., NaH, KOH) | Primary & Secondary Alkyl Halides | DMF, THF, Acetonitrile | Room Temp. to Reflux | Moderate to High |
| Triphenylphosphine / DEAD / Alcohol | Primary & Secondary Alcohols | THF, Dichloromethane | 0 °C to Room Temp. | Good to Excellent |
| Triphenylphosphine / CCl₄ / DBU / Alcohol | Primary & Secondary Alcohols | Acetonitrile | Reflux | Good |
Formation of Oxime Esters as Synthetic Intermediates
Oxime esters are valuable synthetic intermediates that can be prepared by the O-acylation of oximes. These derivatives have been employed in a variety of transformations, including Beckmann rearrangements and as precursors for nitrogen-containing heterocycles.
The most direct method for the synthesis of oxime esters is the reaction of the oxime with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method is generally high-yielding and proceeds under mild conditions.
Alternatively, carboxylic acids can be coupled directly with oximes using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach is particularly useful when the corresponding acyl chloride is unstable or not commercially available.
The following table outlines generalized conditions for the formation of oxime esters, based on common laboratory practices for a range of oxime substrates.
| Acylating Agent | Coupling Agent/Catalyst | Typical Solvents | Temperature | General Yield Range |
| Acyl Chloride / Pyridine or Triethylamine | - | Dichloromethane, THF | 0 °C to Room Temp. | High to Excellent |
| Carboxylic Anhydride / Pyridine or DMAP | - | Dichloromethane, THF | Room Temp. | High to Excellent |
| Carboxylic Acid | EDCI / DMAP | Dichloromethane, DMF | Room Temp. | Good to High |
While these tables provide a general overview of the synthetic methodologies available for the derivatization of oximes, it is important to reiterate that specific experimental data, including reaction times, precise yields, and spectroscopic characterization for the O-substituted ethers and esters of Methanone, cyclohexylphenyl-, oxime , are not currently available in the reviewed scientific literature. The application of these general methods to this specific substrate would require experimental validation and optimization.
Chemical Reactivity and Transformation Mechanisms of Methanone,cyclohexylphenyl , Oxime
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide. wikipedia.orgchemistnotes.com For a ketoxime like Methanone, cyclohexylphenyl-, oxime, this reaction is a reliable method for synthesizing N-substituted amides. masterorganicchemistry.combyjus.com The rearrangement is typically initiated by an acid catalyst. rsc.org
Detailed Mechanistic Pathways for Amide and Nitrile Formation
The Beckmann rearrangement of Methanone, cyclohexylphenyl-, oxime proceeds through a well-established multi-step mechanism to yield an amide. Since it is a ketoxime, the primary product is a substituted amide rather than a nitrile, which is formed from aldoximes. masterorganicchemistry.comyoutube.com
The mechanism is as follows:
Protonation of the Hydroxyl Group: The reaction begins with the protonation of the oxime's hydroxyl group by an acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). chemistnotes.commasterorganicchemistry.com
Rearrangement and Nitrilium Ion Formation: The key step involves the migration of the alkyl group that is in the anti-periplanar position (trans) to the leaving group. organic-chemistry.org In Methanone, cyclohexylphenyl-, oxime, either the cyclohexyl or the phenyl group can migrate. The migrating group moves to the electron-deficient nitrogen atom in a concerted step as the water molecule is expelled. masterorganicchemistry.comorganic-chemistry.org This concerted migration avoids the formation of an unstable nitrene intermediate and results in a stable nitrilium ion (a carbocation with a C≡N+ triple bond). organic-chemistry.org The stereochemistry of the starting oxime dictates which group migates.
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon atom of the nitrilium ion. wikipedia.orgmasterorganicchemistry.com
Deprotonation and Tautomerization: The resulting intermediate is deprotonated, and subsequent tautomerization (a proton transfer from the oxygen to the nitrogen) occurs to yield the final, stable amide product. masterorganicchemistry.combyjus.com
If an aldoxime were used, the migrating group would be a hydrogen atom, leading to a different intermediate that, after deprotonation, results in a nitrile. masterorganicchemistry.com
Influence of Catalysts and Leaving Group Chemistry
The efficiency and outcome of the Beckmann rearrangement are highly dependent on the choice of catalyst and the nature of the leaving group on the nitrogen atom. wikipedia.org The primary role of the catalyst is to convert the oxime's hydroxyl group into a better leaving group. masterorganicchemistry.com
Strong protic acids like sulfuric acid and polyphosphoric acid are traditional and effective catalysts for this transformation. wikipedia.org The archetypal industrial synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, a process closely related to the rearrangement of cyclohexylphenylmethanone oxime, frequently uses sulfuric acid. wikipedia.orgchemistnotes.com
Beyond strong acids, a variety of other reagents can promote the rearrangement by activating the hydroxyl group. These reagents effectively change the leaving group from hydroxide (B78521) to a species that departs more readily. This is crucial for achieving the reaction under milder conditions.
Table 1: Catalysts and Reagents for the Beckmann Rearrangement
| Catalyst/Reagent | Function | Reference |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Protonates the -OH group, creating a water leaving group. | wikipedia.org |
| Polyphosphoric Acid (PPA) | Acts as a strong acid catalyst. | wikipedia.org |
| Thionyl Chloride (SOCl₂) | Converts the -OH group into a chlorosulfite, which is a good leaving group. | wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Converts the -OH group into a leaving group. | wikipedia.org |
| Tosyl Chloride (TsCl) | Converts the -OH group into a tosylate (-OTs), an excellent leaving group. | wikipedia.org |
The choice of catalyst can influence reaction rates and selectivity, and moving from hazardous strong acids to greener catalytic systems is a subject of ongoing research. rsc.orgrsc.org
Radical Reactions Involving the Oxime Moiety
In addition to ionic pathways like the Beckmann rearrangement, the oxime group of Methanone, cyclohexylphenyl-, oxime can undergo reactions involving radical intermediates. These reactions typically involve the homolytic cleavage of the N-O bond or the O-H bond, leading to the formation of iminoxyl radicals. nih.govbeilstein-journals.org
Generation and Characterization of Iminoxyl Radicals
Iminoxyl radicals (also known as oxime radicals) are key intermediates in the radical chemistry of oximes. nih.govresearchgate.net They are N-oxyl radicals where the N-O• fragment is attached to a carbon atom via a double bond. beilstein-journals.org
Generation: Iminoxyl radicals can be generated from their parent oximes through several methods:
One-Electron Oxidation: Strong single-electron oxidants, such as cerium(IV) ammonium (B1175870) nitrate, can oxidize the oxime to form the corresponding iminoxyl radical. beilstein-journals.org
Reaction with Other Radicals: An existing radical species, like a tert-butylperoxyl radical, can abstract the hydrogen atom from the oxime's hydroxyl group to produce an iminoxyl radical. rsc.org
Photolysis: In the presence of an initiator like di-tert-butyl peroxide, UV irradiation can lead to the formation of iminoxyl radicals. beilstein-journals.org
Characterization: Due to their transient nature, iminoxyl radicals are often studied using spectroscopic techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the primary method for detecting and characterizing these short-lived radical species. beilstein-journals.orgrsc.org
X-ray Diffraction: While challenging due to their instability, the structure of an iminoxyl radical has been determined by stabilizing it in a complex with a metal, such as copper (II) hexafluoroacetylacetonate, and analyzing it via single-crystal X-ray diffraction. researchgate.net
Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) are used to predict the geometry and electronic structure of iminoxyl radicals. nih.govresearchgate.net
The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, allowing it to react as either an N- or O-centered radical. nih.gov
Intramolecular Cyclization Reactions for Heterocycle Synthesis (e.g., Isoxazolines, Nitrones)
Once generated, the iminoxyl radical derived from an appropriately unsaturated precursor can undergo intramolecular cyclization, a powerful method for synthesizing heterocyclic compounds. nih.govrsc.org The regioselectivity of the cyclization depends on whether the radical attacks through its nitrogen or oxygen atom. nih.gov
Isoxazoline (B3343090) Synthesis (C–O Bond Formation): In one major pathway, the oxygen-centered radical attacks a C=C double bond within the same molecule. A 5-exo-trig cyclization is common, leading to the formation of a five-membered isoxazoline ring. nih.govbeilstein-journals.org This process is a key step in various synthetic methodologies for creating substituted isoxazolines from unsaturated oximes. acs.orgrsc.org
Cyclic Nitrone Synthesis (C–N Bond Formation): Alternatively, the nitrogen-centered radical can attack an intramolecular double bond. This pathway also typically forms a five-membered ring, resulting in a cyclic nitrone. nih.govbeilstein-journals.org
These cyclizations are synthetically valuable as isoxazolines and nitrones are important building blocks in organic synthesis and are found in many biologically active molecules. nih.govrawdatalibrary.netwikipedia.org The reaction can be initiated by various oxidative systems, including those using Selectfluor/Bu₄NI or DDQ. nih.gov
Intermolecular Reactivity of Oxime Radicals
While intramolecular reactions are more common, iminoxyl radicals also participate in intermolecular reactions. nih.govbeilstein-journals.org These reactions often involve the iminoxyl radical acting as an oxidant or coupling with another molecule.
Key intermolecular reactions include:
Oxidative C–O Coupling: Iminoxyl radicals can couple with other species, such as β-dicarbonyl compounds. For instance, in a system containing an oxime, a β-dicarbonyl compound, a copper(II) catalyst, and t-BuOOH as a terminal oxidant, the iminoxyl radical generated in situ couples with the dicarbonyl compound to form a new C-O bond. rsc.org
Dimerization: In the absence of other trapping agents, iminoxyl radicals can dimerize. Depending on the structure of the oxime and reaction conditions, this can lead to dimers formed through C-O, O-N, or N-N bond formation. nih.gov
Oxidation of Substrates: Persistent iminoxyl radicals, such as those derived from violuric acid, can act as mediators in the oxidation of other substrates, for example, in the electrochemical oxidation of lignin. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Methanone, cyclohexylphenyl-, oxime |
| Amide |
| Nitrile |
| ε-caprolactam |
| Cyclohexanone oxime |
| Nitrilium ion |
| Nitrene |
| Sulfuric Acid |
| Polyphosphoric Acid |
| Thionyl Chloride |
| Phosphorus Pentachloride |
| Tosyl Chloride |
| Cyanuric Chloride |
| Zinc Chloride |
| Iminoxyl radical |
| Cerium(IV) ammonium nitrate |
| tert-butylperoxyl radical |
| di-tert-butyl peroxide |
| Copper (II) hexafluoroacetylacetonate |
| Isoxazoline |
| Nitrone |
| Selectfluor |
Carbon-Carbon Bond Forming Reactions
The oxime functionality in Methanone, cyclohexylphenyl-, oxime can be derivatized to participate in modern cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are pivotal in synthetic organic chemistry for constructing complex molecular architectures.
While direct Heck-type reactions on oximes are not common, their corresponding acetate (B1210297) or other ester derivatives are effective substrates in palladium-catalyzed cross-coupling reactions with alkenes. wikipedia.org This reaction, often termed the Mizoroki-Heck reaction, typically involves the reaction of an unsaturated halide or triflate with an alkene. wikipedia.org However, developments in this area have shown that oxime esters can serve as radical precursors for the formation of new C-C bonds.
In a process analogous to the Heck reaction, the N-O bond of an oxime ester can be cleaved under palladium catalysis. For instance, palladium-catalyzed reactions of alkene-tethered oxime esters have been shown to undergo tandem aza-Heck reactions. dntb.gov.ua Although specific studies on Methanone, cyclohexylphenyl-, oxime acetate are not prevalent in the literature, the reactivity can be inferred from similar ketoxime esters. For example, cycloketone oxime esters have been utilized in nickel-catalyzed hydroalkylation of internal alkynes to produce trisubstituted alkenes with high regio- and stereoselectivity. rsc.org This suggests that the oxime ester of cyclohexylphenylmethanone could similarly serve as a precursor to a cyclohexylphenylmethyl radical, which could then be coupled with various alkenes.
The general mechanism for such a reaction would likely involve the oxidative addition of the N-O bond of the oxime ester to a low-valent palladium(0) catalyst, followed by the generation of an iminyl radical and subsequent fragmentation to a carbon-centered radical. This radical can then add to an alkene, followed by a β-hydride elimination to afford the cross-coupled product and regenerate the palladium catalyst. wikipedia.orglibretexts.org
A representative transformation is shown in the table below, illustrating the potential products from a hypothetical Heck-type coupling of Methanone, cyclohexylphenyl-, oxime acetate with a generic alkene.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Methanone, cyclohexylphenyl-, oxime acetate | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | Substituted alkene |
The Suzuki and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide, while the Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org Oxime ethers derived from Methanone, cyclohexylphenyl-, oxime can potentially be employed in these reactions, although direct examples are scarce in the literature.
In the context of Suzuki coupling, O-aryl or O-vinyl oxime ethers could serve as the halide-like component. Research has demonstrated that oximes can act as effective ligands in palladium-catalyzed Suzuki couplings, highlighting the compatibility of the oxime functionality with the reaction conditions. researchgate.net For the coupling to occur with the oxime ether as a substrate, an appropriate leaving group on the oxygen atom would be necessary.
The Sonogashira coupling, which provides a route to conjugated enynes and arylalkynes, typically requires a terminal alkyne and an aryl or vinyl halide. libretexts.org An O-vinyl oxime ether of cyclohexylphenylmethanone could potentially participate as the vinyl halide equivalent. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The following table summarizes potential Suzuki and Sonogashira coupling reactions involving derivatives of Methanone, cyclohexylphenyl-, oxime.
| Coupling Reaction | Oxime Derivative | Coupling Partner | Catalyst System | Potential Product |
| Suzuki | Methanone, cyclohexylphenyl-, O-aryl oxime | Arylboronic acid | Pd catalyst, Base | Biaryl compound |
| Sonogashira | Methanone, cyclohexylphenyl-, O-vinyl oxime | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Conjugated enyne |
Reductive Transformations of the Oxime Functionality
The carbon-nitrogen double bond and the N-O bond of the oxime group are susceptible to reduction, offering pathways to valuable amine and hydroxylamine (B1172632) products.
The selective reduction of an oxime to a hydroxylamine requires the hydrogenation of the C=N bond without cleavage of the N-O bond. This transformation can be achieved using catalytic hydrogenation under controlled conditions. Platinum and palladium catalysts are commonly employed for this purpose. iitm.ac.infuture4200.com The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding amine.
For Methanone, cyclohexylphenyl-, oxime, catalytic hydrogenation over a platinum catalyst, such as Adams' catalyst (PtO₂), or a supported palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol (B145695) or acetic acid, could yield the corresponding N-(cyclohexyl(phenyl)methyl)hydroxylamine. libretexts.org The presence of both a phenyl and a cyclohexyl group introduces the possibility of arene hydrogenation. Indeed, palladium on carbon (Pd/C) is known to catalyze the hydrogenation of aromatic rings, as seen in the regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol. researchgate.net Therefore, achieving selective reduction of the oxime group without affecting the phenyl ring would require careful optimization of reaction parameters such as hydrogen pressure, temperature, and catalyst choice.
| Substrate | Catalyst | Solvent | Product |
| Methanone, cyclohexylphenyl-, oxime | PtO₂ or Pd/C | Ethanol | N-(cyclohexyl(phenyl)methyl)hydroxylamine |
The reduction of the prochiral C=N bond in Methanone, cyclohexylphenyl-, oxime can lead to the formation of a new stereocenter, resulting in a chiral amine product upon complete reduction. Achieving high stereoselectivity in this transformation is a significant goal in asymmetric synthesis.
While specific stereoselective reduction methods for Methanone, cyclohexylphenyl-, oxime are not well-documented, general strategies for the stereoselective reduction of ketoximes can be applied. These methods often involve the use of chiral reducing agents or chiral catalysts. For instance, chiral borane (B79455) reagents or catalytic hydrogenation with chiral metal complexes can induce facial selectivity in the hydride or hydrogen addition to the C=N bond.
The configuration of the oxime (E or Z isomer) can also influence the stereochemical outcome of the reduction. The directing effect of the hydroxyl group can favor the approach of the reducing agent from a specific face of the molecule.
Isomerization Phenomena
The C=N double bond of Methanone, cyclohexylphenyl-, oxime gives rise to geometric isomers, designated as E and Z. The relative stability and interconversion of these isomers are important aspects of the compound's chemistry.
The synthesis of oximes often results in a mixture of E and Z isomers, although one isomer may be thermodynamically preferred. nih.govresearchgate.net The interconversion between these isomers can be facilitated by heat, acid catalysis, or photochemical methods. nih.govnih.gov
For aryl ketoximes, photoisomerization using visible light and a photosensitizer has been shown to be a mild and efficient method for converting the thermodynamically more stable E isomer to the Z isomer. organic-chemistry.org This process involves energy transfer from the excited photosensitizer to the oxime, which facilitates rotation around the C=N bond. organic-chemistry.org It is plausible that Methanone, cyclohexylphenyl-, oxime would undergo similar E/Z isomerization under photochemical conditions.
Acid-catalyzed isomerization is also a common phenomenon for oximes. The protonation of the oxime nitrogen can lower the rotational barrier of the C=N bond, allowing for equilibration to the thermodynamically more stable isomer. The specific E/Z ratio at equilibrium will depend on the substitution pattern and the reaction conditions. mdpi.com The relative steric bulk of the cyclohexyl and phenyl groups attached to the imine carbon in Methanone, cyclohexylphenyl-, oxime will be a key factor in determining the predominant isomer.
Acid-Catalyzed E/Z Isomerization Mechanisms
The E/Z isomerization of Methanone, cyclohexylphenyl-, oxime, also known as cyclohexyl phenyl ketoxime, is a critical preliminary step to reactions such as the Beckmann rearrangement. oup.com This isomerization can be promoted by various acids. Research on the geometric isomers of cyclohexyl phenyl ketoxime, often designated as α- and β-oximes, has provided insight into their relative stabilities and interconversion. The more stable α-oxime is identified as the syn-phenyl (or E) isomer, while the less stable β-oxime is the anti-phenyl (or Z) isomer. oup.com
Under acidic conditions, the isomerization between the E and Z forms can occur. For instance, in liquid sulfur dioxide, the β-oxime has been observed to be unstable and slowly isomerizes to the more stable α-oxime even without the presence of a strong acid catalyst. oup.comcapes.gov.br However, the presence of an acid catalyst significantly facilitates this process. The generally accepted mechanisms for the acid-catalyzed E/Z isomerization of oximes involve two primary pathways. nih.gov
The first mechanism involves the protonation of the oxime at the nitrogen atom, forming an iminium ion. This protonation reduces the double-bond character of the C=N bond, allowing for rotation around what is now effectively a single bond. Subsequent deprotonation can then yield either the E or Z isomer, with the equilibrium favoring the thermodynamically more stable isomer. nih.gov
The second proposed mechanism involves the nucleophilic attack of a solvent or another nucleophile on the protonated imine carbon. nih.gov This leads to the formation of a tetrahedral intermediate. Within this intermediate, rotation around the C-N single bond is facile. Elimination of the nucleophile and a proton can then regenerate the C=N double bond, leading to a mixture of E and Z isomers. researchgate.net Theoretical calculations on simpler oximes suggest that in aqueous acidic solutions, the formation of a protonated oxime-water adduct facilitates the isomerization by creating a C-O bond and allowing free rotation around the C-N bond. researchgate.net
The choice of acid and solvent can influence not only the rate of isomerization but also the subsequent reactions. For example, the Beckmann rearrangement of cyclohexyl phenyl ketoxime isomers in liquid sulfur dioxide with reagents like thionyl chloride or benzenesulfonyl chloride has been studied, where isomerization can precede the rearrangement. oup.comoup.com It has been noted that in some cases, both syn and anti isomers can lead to similar product mixtures in the Beckmann rearrangement, suggesting that a rapid preliminary isomerization occurs. oup.com
Table 1: Isomers of Methanone, cyclohexylphenyl-, oxime and their properties
| Isomer Name | Common Designation | Stereochemistry | Relative Stability |
|---|---|---|---|
| (E)-Methanone,cyclohexylphenyl-, oxime | α-oxime | syn-phenyl | More stable |
| (Z)-Methanone,cyclohexylphenyl-, oxime | β-oxime | anti-phenyl | Less stable |
This table is generated based on the findings in the referenced literature. oup.com
Isomerization within Constrained Environments (e.g., Supramolecular Cages)
While specific research on the isomerization of Methanone, cyclohexylphenyl-, oxime within supramolecular cages is not extensively documented, the principles of supramolecular chemistry provide a strong basis for predicting its behavior in such constrained environments. rsc.org Supramolecular hosts, such as self-assembled capsules and cages, can significantly alter the reactivity and selectivity of encapsulated guest molecules, including the E/Z isomerization of oximes. rsc.org
The confinement of an oxime within a supramolecular host can influence the isomeric ratio in several ways. The host cavity may exhibit a shape and size selectivity, preferentially binding one isomer over the other. This selective binding can shift the equilibrium between the E and Z forms. acs.org For instance, studies on other oximes have shown that confinement in a water-soluble capsule can lead to high selectivity for the Z-isomer, even when a mixture of E and Z isomers exists in the bulk solution. acs.org
Furthermore, the isomerization process itself can be catalyzed or inhibited within a confined space. The microenvironment of the host cavity can differ significantly from the bulk solvent in terms of polarity and the presence of specific functional groups, which can affect the transition state of the isomerization reaction. rsc.org It has been demonstrated that E-Z isomerization can occur within the capsular cavity, and in some cases, the rate of this isomerization can be accelerated. acs.org
For Methanone, cyclohexylphenyl-, oxime, a supramolecular host could be designed to selectively bind either the bulkier cyclohexyl group or the phenyl group, thereby stabilizing one of the geometric isomers. This could provide a method for isolating or enriching a specific isomer that might be difficult to obtain through classical chemical methods. The principles of host-guest chemistry suggest that by choosing an appropriate cage, it would be possible to control the E/Z ratio of Methanone, cyclohexylphenyl-, oxime, potentially leading to novel reactivity and applications. rsc.org
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Methanone, cyclohexylphenyl-, oxime.
Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of Methanone, cyclohexylphenyl-, oxime. The chemical shifts observed in the NMR spectra provide a wealth of information about the electronic environment of each nucleus. For instance, in a related compound, cyclohexanone (B45756) oxime, ¹H and ¹³C NMR chemical shifts have been calculated using the gauge-independent atomic orbital (GIAO) method with various computational approaches, including HF, B3LYP, and B3PW91 methods. nih.gov
The phenyl group protons in Methanone, cyclohexylphenyl-, oxime typically appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum. The protons of the cyclohexyl group exhibit signals in the aliphatic region, with their specific chemical shifts and coupling patterns revealing their spatial relationships. The hydroxyl proton of the oxime group is often observed as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the C=N bond is particularly characteristic, appearing at a downfield chemical shift. The distinct signals for the phenyl and cyclohexyl carbons further confirm the compound's structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the functional groups present in Methanone, cyclohexylphenyl-, oxime.
The IR and Raman spectra of Methanone, cyclohexylphenyl-, oxime are characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key vibrational modes include:
O-H stretching: A broad band typically appears in the region of 3100-3500 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the hydroxyl group in the oxime.
C=N stretching: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption band, usually in the range of 1620-1690 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl group appear below 3000 cm⁻¹.
N-O stretching: The nitrogen-oxygen single bond stretching vibration is typically found in the 900-960 cm⁻¹ region.
C=C stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
In a study on the related cyclohexanone oxime, a comprehensive analysis of the FT-IR and FT-Raman spectra was conducted, with vibrational frequencies assigned based on computational calculations. nih.gov This type of detailed analysis allows for a thorough understanding of the molecule's vibrational properties.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3100-3500 |
| C=N | Stretching | 1620-1690 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| N-O | Stretching | 900-960 |
| Aromatic C=C | Stretching | 1450-1600 |
When Methanone, cyclohexylphenyl-, oxime acts as a ligand and coordinates to a metal center, its vibrational spectrum undergoes noticeable changes. These shifts in vibrational frequencies provide evidence of coordination. For example, the C=N stretching frequency may shift to a lower or higher wavenumber depending on the nature of the metal and the coordination mode. Similarly, the N-O stretching frequency is also sensitive to coordination. The analysis of these shifts helps in understanding the nature of the metal-ligand bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the Methanone, cyclohexylphenyl-, oxime molecule. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic phenyl ring and the C=N chromophore. The position and intensity of these absorption bands can be influenced by the solvent polarity. For a similar compound, Methanone, (4-hydroxyphenyl)phenyl-, a UV-Vis spectrum has been recorded, providing an example of the type of electronic transitions observed in such molecules. nist.gov In a computational study of cyclohexanone oxime, electronic properties such as absorption wavelengths and excitation energies were calculated, demonstrating that charge transfer occurs within the molecule. nih.gov
Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of Methanone, cyclohexylphenyl-, oxime is dictated by the presence of two primary chromophores: the phenyl group and the oxime group (-C=N-OH). The interaction between these groups influences the energy and intensity of electronic transitions, which can be observed using UV-Vis spectroscopy.
The key electronic transitions are the π → π* and n → π* transitions. The phenyl ring, an aromatic chromophore, exhibits strong π → π* transitions. When conjugated with the C=N double bond of the oxime, a bathochromic shift (a shift to longer wavelengths) of these absorption bands is expected compared to non-conjugated aromatic or oxime systems. This is because conjugation extends the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In similar aromatic ketoximes, π → π* transitions are often observed in the 280-300 nm range. researchgate.net
Mass Spectrometry (MS)
Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry provides critical information about the molecular weight and structural features of Methanone, cyclohexylphenyl-, oxime through the analysis of its fragmentation patterns under ionization. The molecular formula of the compound is C₁₃H₁₇NO, corresponding to a monoisotopic mass of approximately 203.13 Da. nih.gov In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion (M⁺•).
The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. For Methanone, cyclohexylphenyl-, oxime, several key fragmentation pathways can be predicted:
α-Cleavage: This is a common fragmentation pathway for ketones and their derivatives. libretexts.org Cleavage of the bond between the central carbon and one of the adjacent groups can occur.
Loss of the Cyclohexyl Radical: Cleavage can result in the loss of the cyclohexyl radical (•C₆H₁₁, mass ≈ 83 u). This would generate a stable [C₆H₅C=NOH]⁺ ion at a mass-to-charge ratio (m/z) of 120.
Loss of the Phenyl Radical: Alternatively, loss of the phenyl radical (•C₆H₅, mass ≈ 77 u) would yield a [C₆H₁₁C=NOH]⁺ ion at m/z 126.
Tropylium (B1234903) Ion Formation: Aromatic compounds containing a benzyl (B1604629) group often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This would involve cleavage of the bond between the central carbon and the cyclohexyl group, followed by rearrangement of the resulting fragment.
McLafferty Rearrangement: This rearrangement is common for molecules containing a carbonyl or imine group and an accessible γ-hydrogen. nih.govlouisville.edu A hydrogen atom from the cyclohexyl ring can be transferred to the oxime oxygen, leading to the elimination of a neutral alkene (cyclohexene) and the formation of a radical cation.
These fragmentation pathways provide a diagnostic fingerprint for the identification of the compound. The relative abundance of these fragment ions in the mass spectrum helps to confirm the connectivity of the phenyl and cyclohexyl groups to the oxime core.
| m/z (Da) | Proposed Fragment Ion | Originating Pathway |
|---|---|---|
| 203 | [C₁₃H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 126 | [C₆H₁₁C=NOH]⁺ | α-Cleavage (Loss of •C₆H₅) |
| 120 | [C₆H₅C=NOH]⁺ | α-Cleavage (Loss of •C₆H₁₁) |
| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Characterization of Oxime Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic technique for the detection and characterization of paramagnetic species, such as radical intermediates. The oxidation of Methanone, cyclohexylphenyl-, oxime can generate a stable iminoxyl radical, [C₆H₅(C₆H₁₁)C=NO•], which is amenable to study by EPR.
The primary characteristic of the EPR spectrum for an iminoxyl radical is the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I = 1). This interaction splits the EPR signal into a distinct triplet. A key identifying feature for iminoxyl radicals is the large nitrogen hyperfine splitting constant (aN), which is typically in the range of 28–33 Gauss (G). This large value helps to distinguish iminoxyl radicals from other nitrogen-centered radicals like nitroxides.
The EPR spectrum provides valuable information on the electronic structure of the radical. The magnitude of the aN value is related to the spin density on the nitrogen atom, indicating that the unpaired electron is significantly delocalized across the C=N-O fragment. The g-value, another parameter obtained from the EPR spectrum, further helps in the identification of the radical species. Due to their often low stability, EPR is sometimes the only method available for the direct observation and characterization of these transient radical intermediates in reaction systems.
| Radical Type | Key EPR Parameter | Typical Value | Information Gained |
|---|---|---|---|
| Iminoxyl Radical | Nitrogen Hyperfine Splitting (aN) | 28 - 33 G | Confirms radical identity; indicates spin density on nitrogen. |
| Iminoxyl Radical | g-value | ~2.005 - 2.006 | Aids in identification and characterization of the paramagnetic species. |
Structural Elucidation Via X Ray Crystallography
Single Crystal X-ray Diffraction of Methanone, cyclohexylphenyl-, Oxime and its Derivatives
Single crystal X-ray diffraction studies on oximes, including derivatives related to Methanone, cyclohexylphenyl-, oxime, provide precise data on their molecular framework. Although a specific study for the title compound is not widely available, analyses of analogous structures like benzyl (B1604629) phenyl ketoxime and various cyclododecanone (B146445) oximes offer a clear picture of the expected structural features. researchgate.netniscpr.res.in For instance, 2-cyclohexylcyclododecanone oxime and 2-phenylcyclododecanone oxime have been synthesized and their crystal structures determined, providing valuable comparative data. researchgate.net
Crystallographic analyses yield precise measurements of the distances between atoms (bond lengths) and the angles between adjacent bonds (bond angles). In related ketoxime structures, such as benzyl phenyl ketoxime, these parameters reveal details about hybridization and electron delocalization. niscpr.res.inniscpr.res.in For example, the C=N bond of the oxime group is typically around 1.27-1.29 Å, while the N-O bond is approximately 1.40 Å. The bond connecting the carbon of the oxime to the phenyl ring often shows a slight shortening, suggesting some π-electron delocalization between the ring and the C=N-OH substituent. niscpr.res.in
Below are representative data tables for bond lengths and angles observed in analogous ketoxime structures.
Interactive Table: Selected Bond Lengths in Phenyl Ketoxime Derivatives
| Bond | Typical Length (Å) | Compound Context |
| C=N | 1.283 | Phenyl 2-pyridyl ketoxime |
| N-O | 1.273 - 1.283 | Phenyl 2-pyridyl ketoxime |
| C-C (phenyl) | 1.48 - 1.50 | Benzyl phenyl ketoxime |
Data derived from studies on related ketoxime structures. niscpr.res.ind-nb.info
Interactive Table: Selected Bond Angles in Phenyl Ketoxime Derivatives
| Angle | Typical Angle (°) | Compound Context |
| C-C=N | 115 - 120 | Benzyl phenyl ketoxime |
| C=N-O | 110 - 112 | Benzyl phenyl ketoxime |
| C-C-C (phenyl) | 117 - 120 | Benzyl phenyl ketoxime |
Data derived from studies on related ketoxime structures. niscpr.res.in
The molecular conformation of Methanone, cyclohexylphenyl-, oxime is dominated by the spatial arrangement of its two bulky substituents: the cyclohexyl and phenyl groups. The cyclohexyl ring is expected to adopt a stable chair conformation. The oxime group itself introduces the possibility of E/Z stereoisomerism about the C=N double bond. The relative stability of these isomers can influence which form crystallizes. d-nb.info
The versatile nature of ketoxime ligands allows for the formation of various stereoisomers, and often the most stable form is the one that preferentially crystallizes from a mixture. d-nb.info The orientation of the phenyl group relative to the oxime moiety is of particular interest. In similar structures, the oxime group is often nearly planar with the phenyl ring, allowing for electronic conjugation. niscpr.res.in
Supramolecular Interactions in the Solid State
The way individual molecules of Methanone, cyclohexylphenyl-, oxime arrange themselves in a crystal is governed by a network of non-covalent interactions, collectively known as supramolecular interactions.
A defining feature of oximes in the solid state is their ability to form hydrogen bonds via the hydroxyl (-OH) group. The most common motif involves the hydroxyl group of one molecule acting as a donor and the nitrogen atom of an adjacent molecule acting as an acceptor (O-H···N). This interaction typically links pairs of molecules into centrosymmetric dimers. researchgate.netniscpr.res.in The O-H···N hydrogen bond lengths in such dimers are generally in the range of 2.79 to 2.81 Å. niscpr.res.in These dimeric units then pack into the larger crystal lattice.
Crystallographic Studies of Metal-Oxime Complexes
The oxime group is an excellent ligand for coordinating with metal ions, and the resulting complexes have been extensively studied by X-ray crystallography. Studies on complexes of phenyl 2-pyridyl ketoxime with metals like rhodium (Rh), platinum (Pt), and iridium (Ir) show that the oxime ligand typically acts as an N,N-chelating agent, binding to the metal through both the oxime nitrogen and a nitrogen atom from an adjacent ring (in this case, pyridyl). d-nb.info
In these octahedral or square planar complexes, the oxime ligand can exist in either its neutral (protonated) or anionic (deprotonated) form. d-nb.info Crystal structures reveal that intramolecular hydrogen bonds can form between two cis-positioned oxime ligands on the same metal center. d-nb.info Furthermore, the coordination to a metal can stabilize specific isomers. For example, in a rhodium complex, two N,N-chelating oxime ligands were found in the equatorial plane, with two chloro ligands in the axial trans positions. d-nb.info The study of these metal complexes provides insight into the electronic and steric properties of the oxime moiety and its behavior in a coordinated environment.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
DFT calculations are instrumental in predicting the electronic structure of Methanone, cyclohexylphenyl-, oxime, which in turn governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's stability and its ability to absorb light, a key process in its function as a photoinitiator.
The electronic distribution within the molecule, including the electrostatic potential, can also be mapped using DFT. This reveals the electron-rich and electron-deficient regions, providing clues about sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich, while the carbonyl carbon is electron-deficient.
Table 1: Representative DFT-Calculated Electronic Properties of a Related Oxime System
| Property | Calculated Value (a.u.) | Description |
| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 0.05 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity and kinetic stability. |
Note: The data in this table is illustrative for a related oxime system and not specific to Methanone, cyclohexylphenyl-, oxime, as specific published data is not available.
A significant application of DFT is in the elucidation of reaction mechanisms. For Methanone, cyclohexylphenyl-, oxime, a key reaction is the photochemical cleavage of the N-O bond upon exposure to UV light, which generates the initiating radicals. DFT calculations can model this process, identifying the transition state structures and calculating the associated activation energies. fraunhofer.de
The reaction pathway for the photolysis can be mapped, showing the energy changes as the molecule proceeds from its ground state to the excited state, and then to the dissociated radical products. This provides a detailed understanding of the kinetics and feasibility of the photoinitiation process.
Table 2: Illustrative DFT-Calculated Activation Energies for N-O Bond Cleavage in a Model Oxime Ester
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| N-O Bond Homolysis | TS1 | 15.2 |
Note: The data in this table is for a model system and serves to illustrate the type of information obtained from DFT calculations on reaction mechanisms. fraunhofer.de
The three-dimensional structure and conformational flexibility of Methanone, cyclohexylphenyl-, oxime are crucial for its reactivity. The molecule possesses several rotatable bonds, leading to various possible conformations. The cyclohexyl ring, for instance, can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. capes.gov.br
Table 3: Representative Rotational Energy Barriers for Substituted Cyclohexanes
| Rotation | Energy Barrier (kcal/mol) |
| Cyclohexane Chair-Chair Interconversion | 10-11 |
| Phenyl Group Rotation | 2-5 |
Note: These values are representative for substituted cyclohexanes and phenyl-containing compounds and are not specific to Methanone, cyclohexylphenyl-, oxime. capes.gov.br
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides insights into static properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Methanone, cyclohexylphenyl-, oxime over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.
In the context of photopolymerization, MD simulations could be used to model the diffusion of the photoinitiator and the resulting radicals within a monomer or polymer matrix. This can help in understanding how the efficiency of the initiation process is affected by the viscosity and composition of the medium.
Quantum Chemical Characterization of Radical Species
Upon photolysis, Methanone, cyclohexylphenyl-, oxime generates two radical species: the cyclohexylphenylaminyl radical and a carboxyl radical. Quantum chemical methods, including DFT, are essential for characterizing these highly reactive intermediates. nih.gov
These calculations can predict the spin density distribution within the radicals, which indicates the location of the unpaired electron and thus the most reactive site. The stability of these radicals can also be assessed, which is important for understanding their lifetime and their ability to initiate polymerization.
Table 4: Illustrative Calculated Properties of a Phenyl Radical
| Property | Description |
| Spin Density on Phenyl Ring | Delocalized over the aromatic system. |
| Geometrical Parameters | Changes in bond lengths and angles upon radical formation. |
Note: This table provides a general description of the expected properties of a phenyl-containing radical. researchgate.net Specific data for the radicals derived from Methanone, cyclohexylphenyl-, oxime is not available in the public literature.
Coordination Chemistry of Methanone,cyclohexylphenyl , Oxime As a Ligand
Synthesis and Characterization of Metal-Oxime Complexes
The synthesis of metal-oxime complexes typically involves the reaction of a metal salt with the oxime ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Chelation Modes and Coordination Geometries (e.g., Octahedral)
For related oxime ligands, such as pyridyl oximes, bidentate chelation through the oxime nitrogen and another donor atom (like a pyridyl nitrogen) is common, often leading to the formation of stable five- or six-membered chelate rings. nih.gov In the case of Methanone, cyclohexylphenyl-, oxime, if it were to act as a bidentate ligand, it would likely involve the nitrogen of the oxime and potentially an interaction with the phenyl or cyclohexyl group, although this is less common. More likely, it would act as a monodentate ligand through the oxime nitrogen. Depending on the metal-to-ligand ratio and the presence of other co-ligands, various coordination geometries could be adopted. For instance, with a coordination number of six, an octahedral geometry is frequently observed in transition metal complexes. mdpi.com
Exploration of Transition Metal Ion Coordination (e.g., Mn(II), Co(II), Ni(II), Ir(III))
Transition metals such as Mn(II), Co(II), Ni(II), and Ir(III) are known to form stable complexes with a wide range of oxime-containing ligands.
Manganese(II): Mn(II) complexes with oxime ligands have been synthesized and characterized. For example, complexes of Mn(II) with phenyl-2-pyridylketoxime have been reported to be mononuclear or polynuclear, with the ligand coordinating in both neutral and anionic forms. niscpr.res.in
Cobalt(II): Co(II) is known to form complexes with various oximes, often exhibiting interesting magnetic and electrochemical properties.
Nickel(II): Ni(II) forms a variety of complexes with oxime ligands, with coordination geometries ranging from square planar to octahedral. Polynuclear nickel(II) complexes with oxime ligands have been studied for their magnetic properties.
Iridium(III): Iridium(III) complexes with chelating oxime ligands have been synthesized, and their structures have been determined by X-ray crystallography. These complexes can exhibit interesting reactivity and photophysical properties. nih.gov
Without specific studies on Methanone, cyclohexylphenyl-, oxime, the exact nature of its complexes with these metals remains speculative.
Electronic and Magnetic Properties of Complexes
The electronic properties of metal-oxime complexes are typically studied using UV-visible spectroscopy. The absorption bands observed can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. These spectra provide insights into the coordination environment of the metal ion.
The magnetic properties of paramagnetic metal complexes, such as those of Mn(II) and high-spin Co(II) and Ni(II), are determined by the number of unpaired d-electrons. Magnetic susceptibility measurements at variable temperatures can reveal the spin state of the metal ion and the nature of any magnetic interactions in polynuclear complexes. For instance, studies on Mn(II) complexes with related oximes have shown both ferromagnetic and antiferromagnetic coupling between metal centers. niscpr.res.in
Reactivity of Ligated Oximes and Metal-Induced Transformations
The coordination of an oxime to a metal center can alter its reactivity. The metal ion can act as a Lewis acid, activating the oxime group towards nucleophilic or electrophilic attack. This can lead to various metal-induced transformations of the coordinated oxime, such as hydrolysis, reduction, or rearrangement reactions. For example, iridium-catalyzed transformations of oximes have been reported in the literature, although not specifically for Methanone, cyclohexylphenyl-, oxime.
Supramolecular Chemistry Aspects of Oxime Functionality
Non-Covalent Interactions in Oxime-Containing Systems
Although the crystal structure of Methanone, cyclohexylphenyl-, oxime is not publicly documented, preventing a precise analysis of its solid-state interactions, we can infer potential non-covalent interactions based on studies of other oximes. The primary interaction governing the assembly of oximes is the O-H···N hydrogen bond. This can lead to the formation of cyclic dimers, trimers, or catemeric chains.
C-H···O Interactions: The hydrogen atoms on the cyclohexyl and phenyl rings can interact with the oxygen atom of the oxime group.
π-π Stacking: The phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
C-H···π Interactions: The hydrogen atoms of the cyclohexyl group can interact with the π-system of the phenyl ring.
A Hirshfeld surface analysis of structurally related oximes often reveals the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, which underscores the importance of these weaker interactions in the crystal packing.
Table 1: Potential Non-Covalent Interactions in Methanone, cyclohexylphenyl-, oxime
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | O-H of oxime | N of oxime | Primary driving force for self-assembly into dimers or chains. |
| C-H···O Interactions | C-H of cyclohexyl/phenyl | O of oxime | Stabilization of the primary hydrogen-bonded motifs. |
| π-π Stacking | Phenyl ring | Phenyl ring | Directional packing and stabilization of the crystal lattice. |
| C-H···π Interactions | C-H of cyclohexyl | Phenyl ring | Contribution to the overall packing efficiency. |
Self-Assembly Processes Directed by Oxime Groups
The self-assembly of oximes is predominantly directed by the formation of robust hydrogen bonds. The most common motif observed in the crystal structures of ketoximes is the formation of centrosymmetric R2(2)(6) dimers via O-H···N hydrogen bonds. integbio.jp However, the steric bulk of the substituents on the carbon atom of the oxime can influence the resulting supramolecular assembly.
In the case of Methanone, cyclohexylphenyl-, oxime, the bulky cyclohexyl and phenyl groups might hinder the formation of the typical planar dimer. This could lead to alternative self-assembly patterns, such as helical chains or more complex three-dimensional networks. The interplay between the strong O-H···N hydrogen bond and the weaker C-H···O and π-π interactions would be crucial in determining the final architecture. For instance, peptide amphiphiles with an oxime linkage have been shown to self-assemble into micro-fibres, demonstrating the directing power of the oxime group in forming extended structures. nih.gov
Molecular Recognition Phenomena
Molecular recognition relies on specific and selective non-covalent interactions between a host and a guest molecule. nih.gov The oxime functionality can participate in molecular recognition events by acting as a hydrogen bond donor and/or acceptor. While specific studies on the molecular recognition properties of Methanone, cyclohexylphenyl-, oxime are lacking, its structural features suggest potential capabilities.
The oxime's O-H group can recognize and bind to anions or neutral molecules with hydrogen bond acceptor sites. The nitrogen atom, with its lone pair of electrons, can act as a recognition site for hydrogen bond donors. The phenyl ring could also participate in recognition through π-π stacking interactions with aromatic guests. The combination of these interaction sites could allow for the selective binding of complementary guest molecules. For example, oxime-based receptors have been developed for the recognition of various analytes. nih.gov
Integration into Supramolecular Architectures and Capsules
Supramolecular capsules are self-assembled, container-like structures that can encapsulate guest molecules. The integration of functional groups like oximes into the building blocks of these capsules can impart specific recognition or reactive properties to the capsule's interior.
While there are no reports of Methanone, cyclohexylphenyl-, oxime being used as a component of a supramolecular capsule, its structure is relevant to the design of such systems. The bulky hydrophobic groups (cyclohexyl and phenyl) would favor partitioning into the nonpolar interior of a capsule in an aqueous environment, while the more polar oxime group could be oriented towards the capsule's exterior or participate in the hydrogen-bonding network that holds the capsule together.
The confined environment within a supramolecular capsule can significantly alter the reactivity and selectivity of encapsulated guest molecules. This is due to several factors, including:
Proximity and Orientation: The capsule pre-organizes the reactants into a reactive conformation.
Stabilization of Transition States: The capsule's interior can stabilize the transition state of a reaction, thereby accelerating it.
Exclusion of Solvent: The exclusion of bulk solvent can alter reaction pathways.
For a molecule like Methanone, cyclohexylphenyl-, oxime, encapsulation could influence reactions such as the Beckmann rearrangement. The confined space could favor a specific conformation of the oxime, potentially leading to a higher selectivity for one of the possible amide products.
Furthermore, if the supramolecular capsule is chiral, it can induce stereoselectivity in reactions involving an encapsulated prochiral substrate. For instance, the reduction of the C=N bond of an encapsulated ketoxime could proceed with high enantioselectivity, favoring the formation of one enantiomer of the corresponding amine over the other. DFT mechanistic studies on the hydrogenation of oximes have highlighted the factors that control stereoselectivity, which could be manipulated within a confined chiral environment. nih.gov
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Methanone, cyclohexylphenyl-, Oxime
The conventional synthesis of Methanone, cyclohexylphenyl-, oxime involves a two-step process: the preparation of the precursor ketone followed by its oximation. The standard synthesis of an oxime is achieved through the condensation reaction of a ketone, in this case, Cyclohexyl phenyl ketone, with hydroxylamine (B1172632). wikipedia.orgwikipedia.org This reaction is typically straightforward and provides the desired oxime.
Advanced research is focused on developing more streamlined and atom-economical routes. A significant development is a method for preparing Cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid in a single reactor without the need to isolate intermediates. google.com This process involves a sequence of a [2+4] Diels-Alder reaction, hydrogenation, chlorination, and a Friedel-Crafts reaction, demonstrating a marked improvement in process efficiency. google.com
Table 1: Comparison of Synthetic Routes for Cyclohexyl Phenyl Ketone (Precursor)
| Route | Starting Materials | Key Steps | Advantages | Disadvantages | Citation |
|---|
| Traditional Route | Cyclohexanecarboxylic acid, Benzene | 1. Conversion to acyl chloride 2. Friedel-Crafts acylation | Well-established chemistry | Multi-step, requires purification of intermediates | google.com | | Novel One-Pot Route | 1,3-Butadiene, Acrylic acid, Benzene | Diels-Alder, Hydrogenation, Chlorination, Friedel-Crafts | One-pot synthesis, no intermediate separation, high yield | Involves multiple reaction types in sequence | google.com |
Exploration of Undiscovered Transformation Pathways and Mechanisms
While the Beckmann rearrangement is the most well-known transformation of ketoximes, current research is exploring other reaction pathways, often catalyzed by novel systems to achieve new products.
The Beckmann rearrangement of Methanone, cyclohexylphenyl-, oxime would be expected to yield an N-substituted amide. In this acid-catalyzed reaction, the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom. wikipedia.org Detailed computational studies on the rearrangement of cyclohexanone (B45756) oxime over solid acid catalysts like zeolites show a multi-step mechanism involving protonation, rearrangement, and tautomerization. researchgate.net Similar mechanistic pathways are anticipated for Methanone, cyclohexylphenyl-, oxime, with the potential for selective migration of either the cyclohexyl or phenyl group depending on reaction conditions and catalyst choice.
A more advanced transformation is the Fukuyama indole (B1671886) synthesis , which utilizes oximes as radical precursors. Recent studies have shown that O-acyl oximes can be activated by visible-light photocatalysis using gold nanoclusters. acs.org This process involves the homolytic cleavage of the N-O bond to generate an iminyl radical. This radical can then engage in further reactions, such as cyclizations with isonitriles to form complex indole structures. acs.org Applying this methodology to Methanone, cyclohexylphenyl-, oxime could open pathways to novel nitrogen-containing heterocyclic compounds.
Table 2: Potential Transformations of Methanone, cyclohexylphenyl-, oxime
| Reaction | Reagents/Catalyst | Key Intermediate | Product Type | Citation |
|---|---|---|---|---|
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, Zeolites) | Nitrilium ion | N-substituted amide | wikipedia.orgresearchgate.net |
| Fukuyama Indole Synthesis | Visible-light photocatalyst (e.g., Au₁₆ nanoclusters), Aryl isonitrile | Iminyl radical | Substituted indole | acs.org |
| Reduction | Reducing agents (e.g., Sodium amalgam, Hydrides) | - | Primary amine | wikipedia.org |
| Hydrolysis | Aqueous acid | - | Cyclohexyl phenyl ketone | wikipedia.org |
Design and Synthesis of Advanced Oxime-Based Materials (Non-medicinal applications)
The structure of Methanone, cyclohexylphenyl-, oxime makes it an interesting candidate for the development of advanced materials. Its most direct analogue in large-scale industrial use is cyclohexanone oxime, the precursor to ε-caprolactam, which is the monomer for Nylon 6. wikipedia.org
By analogy, the Beckmann rearrangement of Methanone, cyclohexylphenyl-, oxime would produce a substituted lactam. This lactam could serve as a monomer for the synthesis of novel polyamides. The incorporation of both a bulky cyclohexyl group and a rigid phenyl group into the polymer backbone could impart unique properties compared to conventional nylons, such as:
Enhanced Thermal Stability: The aromatic phenyl group could increase the glass transition temperature and melting point of the resulting polymer.
Modified Solubility: The presence of the cyclohexyl and phenyl groups would alter the polarity and chain-packing, potentially making the polymer soluble in a wider range of organic solvents.
Tailored Mechanical Properties: The rigid and bulky side groups would influence the crystallinity and mechanical strength of the material.
Beyond polymers, oximes are effective ligands in coordination chemistry. They can coordinate to metal centers, and these complexes have applications in catalysis. researchgate.net Methanone, cyclohexylphenyl-, oxime could be used to synthesize unique organometallic complexes, with the potential for these complexes to catalyze various organic reactions, such as cross-coupling reactions. researchgate.net
Interdisciplinary Research at the Interface of Organic, Inorganic, and Supramolecular Chemistry
Future research on Methanone, cyclohexylphenyl-, oxime is inherently interdisciplinary, bridging the gap between traditional organic synthesis and other chemical sciences.
Organic and Inorganic Chemistry: The use of oximes as ligands for transition metals is a prime example of this interface. researchgate.net Research into the synthesis of palladium, cobalt, or other metal complexes with Methanone, cyclohexylphenyl-, oxime as a ligand could lead to new homogeneous or heterogeneous catalysts. researchgate.net Furthermore, recent breakthroughs in photocatalysis utilize inorganic gold nanoclusters to drive organic reactions of oximes, demonstrating a powerful synergy between materials science, inorganic chemistry, and organic synthesis. acs.org
Supramolecular Chemistry: Oximes possess both a hydrogen bond donor (the -OH group) and acceptor (the nitrogen atom). This allows them to self-assemble into well-defined supramolecular structures. eurjchem.com Studies on similar oximes have revealed that they often form hydrogen-bonded dimers in the solid state. eurjchem.com Investigating the crystal engineering and supramolecular assembly of Methanone, cyclohexylphenyl-, oxime could lead to the design of new crystalline materials with specific packing motifs and properties.
Q & A
Q. What are the established synthetic methodologies for Methanone,cyclohexylphenyl-, oxime?
this compound is typically synthesized via the reaction of its parent ketone with hydroxylamine hydrochloride under reflux conditions in polar solvents like ethanol or methanol. Sodium acetate is commonly used as a base to neutralize HCl byproducts. Purification involves recrystallization or chromatography to isolate the oxime product .
Example Protocol :
- React cyclohexylphenylmethanone (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol.
- Reflux for 6–8 hours, monitor via TLC.
- Neutralize with NaOAc, filter, and purify via silica gel chromatography (hexane/EtOAc).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What are the key stability considerations for storing this compound?
The compound is air- and moisture-sensitive. Store at 0–6°C under inert gas (N2/Ar) in amber vials. Degradation products (e.g., Beckmann rearrangement derivatives) may form under acidic or high-temperature conditions .
Q. How does the oxime functional group influence reactivity compared to analogous hydrazones or semicarbazones?
Oximes exhibit higher nucleophilicity at the oxygen atom, enabling selective alkylation or cyclization reactions. Unlike hydrazones, oximes are less prone to hydrolysis under basic conditions, making them suitable for Pd-catalyzed allylic alkylation .
Q. What safety precautions are necessary when handling this compound?
- Toxicity : LD50 (mouse) = 560 mg/kg; handle with nitrile gloves and fume hood.
- Combustion : Emits toxic NOx fumes; use CO2/sand extinguishers.
- Disposal : Neutralize with dilute HCl before incineration .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized?
Enantioselective allylation using hybrid ligands (e.g., ligand 8a ) and Br+(coll)2PF6− as an electrophile achieves up to 95% enantiomeric excess (ee). Key factors:
- Catalyst loading : Reducing Pd catalyst from 5 mol% to 2.5 mol% improved ee from 55% to 86% .
- Base removal : Washing with NH4Cl post-allylation minimizes racemization .
Optimized Conditions :
| Catalyst Loading (mol%) | ee (%) | Yield (%) |
|---|---|---|
| 5.0 | 55 | 47 |
| 2.5 | 86 | 69 |
Q. How do steric and electronic substituents impact enantiomeric excess in cyclized products?
- Ortho-substituents : Steric hindrance (e.g., o-tolyl groups) reduces ee to 30% due to restricted transition-state geometry.
- Para-substituents : Electron-withdrawing groups (e.g., CF3) destabilize intermediates, lowering ee to 45% .
Q. What strategies suppress racemization during halocyclization of allyl oximes?
- Add 2,4,6-collidine (1.0 equiv) to sequester acidic byproducts.
- Conduct cyclization within 24 hours of allyl oxime synthesis to prevent epimerization .
Q. How can contradictory biological activity data (e.g., insecticidal vs. antitumor) be rationalized?
Structural modifications (e.g., aryloxypyridinyl groups) enhance activity against Aphis gossypii (76.8% mortality at 50 µg/mL) but reduce efficacy against Plutella xylostella. Pyridine and oxime ether moieties likely target insect-specific acetylcholine receptors .
Q. What computational methods predict regioselectivity in this compound reactions?
Density Functional Theory (DFT) models analyze transition-state energies for allylation pathways. QSPR (Quantitative Structure-Property Relationship) algorithms correlate substituent Hammett constants (σ) with reaction rates and ee values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
